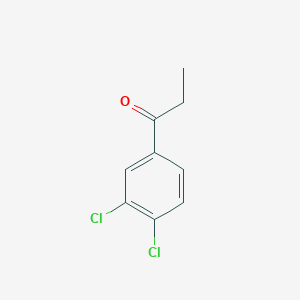

3',4'-Dichloropropiophenone

カタログ番号 B046414

分子量: 203.06 g/mol

InChIキー: FKGDMSJKLIQBQS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07661577B2

Procedure details

51.1 g (0.320 mol) of bromine was added dropwise to a solution of 65.0 g (0.320 mol) of 3′,4′-dichloropropiophenone in 150 g of methanol at a reaction temperature of 58 to 60° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 130 g of toluene and then washed with water (150 ml×3 times). Thereafter, the toluene was evaporated off under reduced pressure, giving 86.6 g (0.307 mol) of crude brown oily 2-bromo-3′,4′-dichloropropiophenone.

Identifiers

|

REACTION_CXSMILES

|

[Br:1]Br.[Cl:3][C:4]1[CH:5]=[C:6]([C:11](=[O:14])[CH2:12][CH3:13])[CH:7]=[CH:8][C:9]=1[Cl:10]>CO>[Br:1][CH:12]([CH3:13])[C:11]([C:6]1[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([Cl:3])[CH:5]=1)=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

65 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)C(CC)=O

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methanol was evaporated off from the reaction solution under reduced pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resultant concentrate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 130 g of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (150 ml×3 times)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the toluene was evaporated off under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(=O)C1=CC(=C(C=C1)Cl)Cl)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.307 mol | |

| AMOUNT: MASS | 86.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 95.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |